molecular formula C11H10ClFN2 B13180917 4-Chloro-7-fluoro-3,6-dimethylquinolin-8-amine

4-Chloro-7-fluoro-3,6-dimethylquinolin-8-amine

Cat. No.: B13180917
M. Wt: 224.66 g/mol
InChI Key: JLYRUCGYVBJXJC-UHFFFAOYSA-N
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Description

4-Chloro-7-fluoro-3,6-dimethylquinolin-8-amine is a substituted quinoline derivative characterized by a nitrogen-containing bicyclic aromatic system with halogen (Cl, F) and alkyl (CH₃) substituents at positions 4, 7, 3, and 6, respectively, and an amine group at position 6. Quinoline derivatives are widely explored in medicinal and materials chemistry due to their tunable electronic properties, bioactivity, and capacity for π-π stacking interactions.

Properties

Molecular Formula

C11H10ClFN2

Molecular Weight

224.66 g/mol

IUPAC Name

4-chloro-7-fluoro-3,6-dimethylquinolin-8-amine

InChI

InChI=1S/C11H10ClFN2/c1-5-3-7-8(12)6(2)4-15-11(7)10(14)9(5)13/h3-4H,14H2,1-2H3

InChI Key

JLYRUCGYVBJXJC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=CN=C2C(=C1F)N)C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-7-fluoro-3,6-dimethylquinolin-8-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chloro-7-fluoro-3,6-dimethylquinoline with an amine source in the presence of a catalyst . The reaction conditions often require elevated temperatures and inert atmospheres to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, which are crucial for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7-fluoro-3,6-dimethylquinolin-8-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinolines, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 4-Chloro-7-fluoro-3,6-dimethylquinolin-8-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biological pathways . The exact pathways and targets depend on the specific application and derivative used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Substituent Comparison of Quinoline and Quinazoline Derivatives

Compound Name Substituents Melting Point (°C) Key Functional Groups (IR/NMR)
4-Chloro-7-fluoro-3,6-dimethylquinolin-8-amine 4-Cl, 7-F, 3,6-diCH₃, 8-NH₂ N/A NH₂ (IR: ~3339 cm⁻¹)
6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine 6-Br, 4-NH-(3-(CF₂H)Ph) N/A NH (¹H-NMR: 8.73 ppm)
4N-[3-Chloro-4-(3-fluorobenzyloxy)phenyl]-8-methoxy-7-[3-(4-morpholinyl)propoxy]-quinazolin-4-amine (18A) Quinazoline core, 8-OCH₃, 7-OCH₂CH₂CH₂N-morpholine 152–154 OCH₃ (MS: m/z 553.18)
4-Hydrazinyl-8-fluoro-2-methylquinoline (49612-14-8) 8-F, 2-CH₃, 4-NHNH₂ N/A NHNH₂ (IR: 3262 cm⁻¹)
  • The 3,6-dimethyl groups increase steric bulk, which may reduce solubility but improve membrane permeability relative to methoxy or hydrazinyl derivatives .
  • Thermal Stability: Quinazoline derivatives like compound 18A exhibit lower melting points (152–154°C) compared to quinoline analogs (e.g., 184–186°C for compound 13 in ), likely due to reduced crystallinity from flexible morpholinylpropoxy chains .

Functional Group Interactions

  • Amine vs. Hydrazine : The 8-amine group in the target compound may form stronger hydrogen bonds than hydrazinyl derivatives (e.g., 49612-14-8), which exhibit dual NH peaks in IR (3262 cm⁻¹) but are less stable under oxidative conditions .

Research Implications and Gaps

  • Biological Activity : While the evidence lacks direct bioactivity data for the target compound, structural analogs (e.g., quinazoline derivatives in ) show promise in kinase inhibition, suggesting the 8-amine and halogen substituents warrant further testing .
  • Synthetic Optimization: The one-step protocol for 6-bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine (83% yield) could inspire streamlined synthesis of the target compound.

Biological Activity

4-Chloro-7-fluoro-3,6-dimethylquinolin-8-amine is a compound belonging to the quinoline family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, particularly focusing on antibacterial properties, antifungal activity, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 4-Chloro-7-fluoro-3,6-dimethylquinolin-8-amine is C₁₃H₉ClF N, with a molecular weight of 224.66 g/mol. Its structure features a quinoline core with specific halogen and methyl substitutions that enhance its biological profile. The compound's unique combination of functional groups contributes to its reactivity and potential applications in medicinal chemistry.

Antibacterial Activity

Research indicates that 4-Chloro-7-fluoro-3,6-dimethylquinolin-8-amine exhibits significant antibacterial properties. It is believed to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication in bacteria. This mechanism of action positions it as a promising candidate for developing new antibacterial agents.

Case Studies on Antibacterial Efficacy

  • Inhibition of Bacterial Growth : In laboratory settings, the compound has shown effectiveness against various bacterial strains. For example, studies demonstrated that it could inhibit the growth of Escherichia coli and Staphylococcus aureus, indicating broad-spectrum antibacterial activity.
  • Mechanism of Action : The interaction with DNA gyrase suggests a mechanism similar to that of fluoroquinolone antibiotics, which are widely used in clinical settings. Further investigations into its binding affinity and inhibition kinetics are ongoing to elucidate its potential as an alternative treatment option.

Antifungal Activity

In addition to antibacterial properties, 4-Chloro-7-fluoro-3,6-dimethylquinolin-8-amine has demonstrated antifungal activity against several fungal pathogens.

Research Findings on Antifungal Efficacy

A study investigated the antifungal effects of various quinoline derivatives, including 4-Chloro-7-fluoro-3,6-dimethylquinolin-8-amine. The results indicated:

CompoundFungal StrainInhibition Rate (%)
4-Chloro-7-fluoro-3,6-dimethylquinolin-8-amineSclerotinia sclerotiorum>80%
4-Chloro-7-fluoro-3,6-dimethylquinolin-8-amineRhizoctonia solani80.8%

These findings suggest that the compound could be effective in agricultural applications as a fungicide or in treating fungal infections in clinical settings.

Structure–Activity Relationship (SAR)

The biological activity of 4-Chloro-7-fluoro-3,6-dimethylquinolin-8-amine can be influenced by its structural components. Variations in substitution patterns on the quinoline ring can significantly affect its potency against bacterial and fungal targets. For instance:

  • Halogen Substitution : The presence of chlorine and fluorine atoms enhances lipophilicity and may improve membrane penetration.
  • Methyl Groups : The dimethyl substitutions at positions 3 and 6 contribute to increased biological activity by stabilizing the compound's conformation for better interaction with target enzymes.

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